Cyanin

Natural Colorants pH-Dependent Spectroscopy Food Chemistry

Standard cyanidin-3-glucoside fails to produce true blue hues above pH 7, leading to inaccurate color models and analytical errors. Cyanin (CAS 20905-74-2) is the analytically defined 3,5-diglucoside anthocyanin cation. - **Unique colorimetric property**: Expresses stable blue (240-250°) at pH>7; monoglycosides do not. - **Critical reference standard**: Essential for HPLC-ESI-MS/MS quantification of 3,5-diglycosides in metabolomics and food authentication. - **SAR tool**: Non-substitutable for structure-activity studies on glycosylation pattern vs. antioxidant activity in lipid emulsions.

Molecular Formula C27H31O16+
Molecular Weight 611.5 g/mol
CAS No. 20905-74-2
Cat. No. B1213888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanin
CAS20905-74-2
Molecular FormulaC27H31O16+
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1
InChIKeyRDFLLVCQYHQOBU-ZOTFFYTFSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanin: Chemical Identity and Structure


Cyanin (CAS 20905-74-2) is the anthocyanin cation cyanidin(1+) carrying two β-D-glucosyl residues at positions 3 and 5 of the flavylium core [1]. This specific 3,5-diglucoside substitution pattern distinguishes Cyanin from its more commonly referenced monoglucoside analog, cyanidin-3-O-glucoside, and imparts unique physicochemical and colorimetric properties. Key procurement-relevant identifiers include the molecular formula C27H31O16+ (exact mass 611.1612), the InChIKey RDFLLVCQYHQOBU-ZOTFFYTFSA-O, and its classification as a water-soluble anthocyanidin-5-O-glycoside [2][3]. These identifiers are critical for ensuring the procurement of the correct, analytically defined compound rather than a less-characterized anthocyanin mixture.

Cyanin Procurement Risk: Non-Substitutable Analogs


Generic substitution with other anthocyanins, even those sharing the cyanidin aglycone core, is scientifically unsound due to significant differences in glycosylation patterns. These structural variations directly impact critical performance metrics such as color expression across pH ranges, stability, and antioxidant potency. For instance, cyanidin-3-glycosides and cyanidin-3,5-diglycosides like Cyanin exhibit markedly different colorimetric behaviors [1]. Furthermore, comparative in vitro studies confirm that antioxidant activity is not uniform across the class but varies with the number and position of hydroxyl and methoxy groups [2]. Therefore, selecting Cyanin specifically over a less defined 'anthocyanin extract' or a different glycoside is essential for applications requiring its precise and quantifiable functional profile, as detailed in the evidence below.

Cyanin Performance Benchmarks vs. Analogs


Unique Alkaline Blue Hue vs. Other Glycosides

In a comparative study of twelve cyanidin derivatives across a pH range of 1–9, cyanidin-3,5-diglycosides (Cyanin) were uniquely found to express blue hues (240–250°) at alkaline pH. This is in direct contrast to cyanidin-3-glycosides, which expressed maroon-purple hues (300–20°), and cyanidin-5-glycosides, which appeared green (100–115°) under identical alkaline conditions [1].

Natural Colorants pH-Dependent Spectroscopy Food Chemistry

Intermediate Antioxidant Potency of Cyanidin Core

A structure-activity relationship study of purified bilberry anthocyanins quantified their superoxide radical (O2•-) and peroxynitrite (ONOO-) scavenging activities. The potency of cyanidin-based anthocyanins was found to be intermediate. For O2•- scavenging, the order was: delphinidin > petunidin > malvidin ≈ cyanidin > peonidin > pelargonidin. For ONOO- scavenging, the order was: delphinidin > cyanidin ≈ petunidin > malvidin > peonidin > pelargonidin [1]. This positions Cyanin with a defined, moderate activity profile, distinct from the high-potency delphinidin and the low-potency pelargonidin.

Antioxidant Assays Free Radical Scavenging In Vitro Bioactivity

Lipid Peroxidation Inhibition in LDL and Emulsion Models

A comparative evaluation of antioxidant activity in lipid-containing models showed that the antioxidant power of anthocyanins is model-dependent. While many anthocyanins acted as strong antioxidants in emulsion and human LDL models, in bulk methyl linoleate they showed weak activity or even pro-oxidant effects. The study noted that different glycosylation patterns either enhanced or diminished the antioxidant power of the aglycone [1]. This indicates that the specific 3,5-diglucoside pattern of Cyanin imparts a distinct activity profile in lipid systems that cannot be extrapolated from data on cyanidin aglycone or monoglucosides.

Lipid Peroxidation Human LDL Emulsion Stability

Cyanin: Evidence-Based Application Scenarios


Natural Blue Colorant for Alkaline Formulations

Procurement of Cyanin is justified for research or product development where a stable, natural blue hue is required at a pH > 7. As demonstrated in Section 3, Cyanin is unique among cyanidin-glycosides in expressing a true blue hue (240–250°) under alkaline conditions, whereas monoglycoside analogs fail to produce this color [1]. This makes it a critical reference standard and potential ingredient for novel natural colorant formulations targeting the rare blue spectrum in foods, cosmetics, or pharmaceuticals with neutral to alkaline matrices.

HPLC-MS Standard for 3,5-Diglycosylated Anthocyanins

Cyanin serves as an essential external standard for the development and validation of analytical methods (e.g., HPLC-ESI-MS/MS) aimed at the identification and quantification of 3,5-diglycosylated anthocyanins in complex biological matrices [1][2]. Unlike mixtures or extracts, the use of a characterized, high-purity compound with known CAS and InChIKey identifiers is mandatory for achieving accurate, reproducible results in metabolomics, food authentication, and phytochemical profiling. Substitution with a more common but structurally different standard like cyanidin-3-glucoside would lead to inaccurate peak assignment and quantification.

Glycosylation Impact on Bioactivity: Mechanistic Studies

In mechanistic research investigating the structure-activity relationships (SAR) of anthocyanins, Cyanin is a non-substitutable tool. Evidence shows that glycosylation pattern significantly modulates antioxidant activity in lipid systems [3] and directly dictates color expression [1]. To establish how the number and position of glycosyl groups influence a specific biological or chemical process (e.g., cellular uptake, enzyme inhibition, stability), a well-defined 3,5-diglycoside is required as a comparator against the aglycone and 3-monoglucoside forms. This precise control is unattainable with complex, undefined plant extracts.

Balanced Antioxidant for Emulsion Products

For industrial applications involving lipid-containing emulsions, the evidence from Section 3 indicates that anthocyanin glycosides can act as strong antioxidants in such matrices [3]. Furthermore, the moderate, intermediate antioxidant potency of the cyanidin core [4] offers a scientifically sound alternative to the higher, potentially pro-oxidant activity of compounds like delphinidin. Cyanin provides a balanced activity profile, making it a candidate for protecting emulsion-based food, cosmetic, or pharmaceutical products from lipid peroxidation without the risk of over-stabilization or off-target effects associated with more potent but less characterized anthocyanins.

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